molecular formula C9H12N2O B177072 6-Methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-79-0

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B177072
CAS No.: 13311-79-0
M. Wt: 164.2 g/mol
InChI Key: SXRFQDARJDXESM-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C9H12N2O. It is a derivative of quinoxaline, characterized by the presence of a methoxy group at the 6th position and a partially hydrogenated quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of 6-methoxyquinoxaline. One common method is the catalytic hydrogenation of 6-methoxyquinoxaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring.

    6-Methoxyquinoxaline: The non-hydrogenated form of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline.

    1,2,3,4-Tetrahydroquinoxaline: Lacks the methoxy group

Uniqueness

This compound is unique due to the presence of both a methoxy group and a partially hydrogenated quinoxaline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQDARJDXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502202
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-79-0
Record name 1,2,3,4-Tetrahydro-6-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydroquinoxaline

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